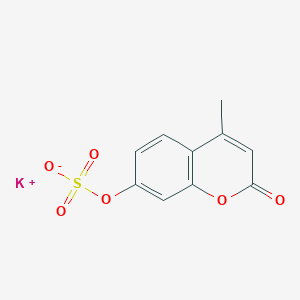
potassium;(4-methyl-2-oxochromen-7-yl) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “potassium;(4-methyl-2-oxochromen-7-yl) sulfate” is known as ®-3-hydroxybutyrylcarnitine. It is an O-hydroxybutyryl-L-carnitine in which the acyl group is specified as 3-hydroxybutyryl. This compound is a metabolite, meaning it is an intermediate or product resulting from metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-3-hydroxybutyrylcarnitine may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is preferred for its efficiency and sustainability.
化学反应分析
Types of Reactions
®-3-hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Esterification: The carboxyl group can react with alcohols to form esters.
Hydrolysis: The ester bond can be hydrolyzed to yield the parent acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Oxidation: 3-oxobutyrylcarnitine
Reduction: ®-3-hydroxybutyrylcarnitine
Esterification: Various esters of 3-hydroxybutyric acid
Hydrolysis: 3-hydroxybutyric acid and L-carnitine
科学研究应用
®-3-hydroxybutyrylcarnitine has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of metabolic pathways.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
作用机制
The mechanism of action of ®-3-hydroxybutyrylcarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.
相似化合物的比较
Similar Compounds
- 3-hydroxybutyric acid
- L-carnitine
- Acetyl-L-carnitine
- Propionyl-L-carnitine
Uniqueness
®-3-hydroxybutyrylcarnitine is unique due to its specific role in fatty acid metabolism and its dual functionality as both a hydroxyl and carnitine derivative. This dual functionality allows it to participate in a variety of metabolic processes, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOCSPXOODWGLJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














